2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)
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Overview
Description
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride): is a deuterated derivative of Alfuzosin, an alpha-1 adrenergic antagonist. This compound is primarily used in research settings, particularly in the study of alpha-1 adrenergic receptors and their role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) involves multiple steps, starting from the parent compound, Alfuzosin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and isotopic enrichment required for research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the furan ring, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.
Major Products Formed:
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced furan analogs.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Chemistry: 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is used as a reference standard in analytical chemistry to study the behavior of alpha-1 adrenergic antagonists under different conditions .
Biology: In biological research, this compound helps in understanding the interaction of alpha-1 adrenergic receptors with various ligands, aiding in the development of new therapeutic agents .
Medicine: The compound is used in pharmacokinetic studies to track the metabolism and distribution of Alfuzosin in the body, providing insights into its therapeutic efficacy and safety .
Industry: While not widely used in industrial applications, it serves as a valuable tool in the development of new drugs targeting alpha-1 adrenergic receptors .
Mechanism of Action
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .
Comparison with Similar Compounds
Alfuzosin: The parent compound, used in the treatment of benign prostatic hyperplasia.
Tamsulosin: Another alpha-1 adrenergic antagonist with similar therapeutic applications.
Doxazosin: An alpha-1 adrenergic antagonist used for both benign prostatic hyperplasia and hypertension.
Uniqueness: 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings, particularly in the study of drug metabolism and receptor interactions .
Biological Activity
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is a derivative of alfuzosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). This compound has garnered attention for its potential therapeutic effects and unique pharmacological properties. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.
Alfuzosin and its derivatives, including 2,3,4,5-Tetradehydro Alfuzosin-d3, exert their effects by selectively antagonizing the alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to smooth muscle relaxation , which alleviates urinary symptoms associated with BPH such as difficulty in urination and increased urinary frequency .
Pharmacokinetics
The pharmacokinetic profile of 2,3,4,5-Tetradehydro Alfuzosin-d3 is expected to mirror that of alfuzosin:
- Absorption : The compound is rapidly absorbed following oral administration. The bioavailability of alfuzosin is reported to be around 49% under fed conditions .
- Distribution : It has a volume of distribution (Vd) of approximately 3.2 L/kg and shows high tissue affinity for prostatic tissues .
- Metabolism : The compound undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes. Only about 11% is excreted unchanged in urine; the majority is eliminated as metabolites in feces .
- Half-life : The elimination half-life of alfuzosin is around 5 to 8 hours .
Clinical Studies
Numerous clinical trials have evaluated the efficacy of alfuzosin in treating BPH. For instance:
- A study involving 839 men over two years demonstrated significant improvements in lower urinary tract symptoms (LUTS), with a notable reduction in the International Prostate Symptom Score (IPSS) by an average of 7 points (38.5% improvement) after treatment with alfuzosin 10 mg daily .
- Another randomized controlled trial showed that alfuzosin significantly increased urine peak flow rate (Qmax) by 30% after the first dose and reduced detrusor pressure and residual urine volume .
Case Studies
A case study involving patients with chronic heart failure indicated that alfuzosin did not significantly alter pharmacokinetics or safety profiles compared to patients without heart failure. This suggests a favorable safety profile for patients with comorbidities .
Comparative Analysis
The following table summarizes key pharmacological parameters of 2,3,4,5-Tetradehydro Alfuzosin-d3 compared to standard alfuzosin:
Parameter | Alfuzosin | 2,3,4,5-Tetradehydro Alfuzosin-d3 |
---|---|---|
Mechanism | Alpha-1 antagonist | Alpha-1 antagonist |
Bioavailability | ~49% | TBD |
Volume of Distribution | ~3.2 L/kg | TBD |
Metabolism | Hepatic via CYP3A4 | TBD |
Elimination Half-Life | 5-8 hours | TBD |
Clinical Indications | BPH | Research applications |
Properties
Molecular Formula |
C19H24ClN5O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
InChI Key |
LYASKMMJFCEPIG-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Origin of Product |
United States |
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